N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine
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Overview
Description
N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclopropylamine with isopropyl isocyanate to form the corresponding urea intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted oxadiazole derivatives.
Scientific Research Applications
N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-methyl-2-propanamine
- 2-Methylpropan-1-amine
- tert-Butyl derivatives
Uniqueness
N-(2-Methylcyclopropyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is unique due to its specific structural features, such as the presence of a cyclopropyl group and an oxadiazole ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(2-methylcyclopropyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-5(2)8-11-9(13-12-8)10-7-4-6(7)3/h5-7H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
QUPAYJCRJWHKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1NC2=NC(=NO2)C(C)C |
Origin of Product |
United States |
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